17-Hydroxywortmannin

PI3K inhibition Enzymatic assay Potency comparison

Researchers requiring complete PI3K target engagement often find wortmannin (IC50 4.2 nM) insufficient at safe concentrations, leading to off-target cytotoxicity and precluding long-term in vivo studies. 17-Hydroxywortmannin (HWT) directly resolves this gap as the most potent PI3K inhibitor in its class (IC50 0.5 nM), enabling robust inhibition at lower, non-toxic concentrations. • 8.4× greater PI3K potency vs. wortmannin; also inhibits mTOR (IC50 193 nM) • Orally active in vivo at 0.1 μg/kg - supports chronic dosing models in rodents • 17-OH handle enables pegylation, fluorescent probe conjugation, and ring-opened analog synthesis • Supplied ≥98% purity; stored at -20°C; shipped at ambient temperature. For R&D use only.

Molecular Formula C23H26O8
Molecular Weight 430.4 g/mol
CAS No. 58053-83-1
Cat. No. B157882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Hydroxywortmannin
CAS58053-83-1
Synonyms17β-hydroxy-11-(acetyloxy)-1S,6bR,7,8,9aS,10,11R,11bR-octahydro-1-(methoxymethyl)-9a,11b-dimethyl-3H-furo[4,3,2-de]indeno[4,5-h]-2-benzopyran-3,6,9-trione
Molecular FormulaC23H26O8
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C
InChIInChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1
InChIKeyXLJORQYAOTYVQS-OGCOKEDGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Hydroxywortmannin: Potent PI3K Inhibitor


17-Hydroxywortmannin (Wortmannin-17β-ol, HWT), a semi-synthetic analog of the fungal metabolite wortmannin, is an orally active, irreversible inhibitor of phosphatidylinositol-3-kinase (PI3K) with a reported IC50 of 0.5 nM against the enzyme . In addition to its exceptional PI3K potency, it also inhibits the mammalian target of rapamycin (mTOR) at higher concentrations (IC50 = 193 nM) and suppresses osteoclast resorption (IC50 = 10 nM) . The presence of the 17-hydroxyl group distinguishes it from its parent compound, providing a crucial functional handle for further chemical modifications such as pegylation and conjugation to create novel therapeutics with improved properties [1].

1
PI3K pathway inhibition study context (reported target engagement)
2
mTOR co-inhibition assay context at elevated concentrations
3
Osteoclast resorption model studies (reported in vitro activity)
4
Chemical derivatization scaffold via 17-OH handle for probe design

Why 17-Hydroxywortmannin Substitution Fails


While wortmannin and its analogs share a common PI3K inhibitory mechanism, substituting 17-Hydroxywortmannin (HWT) with a generic analog like wortmannin or PX-866 is not scientifically equivalent due to quantifiable differences in potency, derivatization potential, and downstream stability. HWT demonstrates an 8.4-fold greater potency against PI3K than wortmannin (IC50 = 0.5 nM vs. 4.2 nM) . Furthermore, the 17-hydroxyl group is essential for creating next-generation compounds like pegylated PWT-458, which shows improved therapeutic index, or ring-opened analogs with significantly improved stability and solubility [1] [2]. These distinct properties make HWT a uniquely valuable tool for both basic research and as a scaffold for drug development, where simple alternatives cannot match its performance or utility.

Potency profile Reported potency difference may shift target engagement vs. wortmannin; simple analog substitution not directly interchangeable.
Derivatization handle 17-OH group enables conjugation and ring-opening; alternatives lacking this handle limit synthetic diversification options.
In vivo behavior Oral activity and model-specific stability may not transfer from HWT to parent wortmannin or unmodified analogs.

17-Hydroxywortmannin: Evidence of Superiority


Superior PI3K Inhibition vs. Wortmannin

17-Hydroxywortmannin (HWT) exhibits an 8.4-fold higher potency against PI3K compared to its parent compound, wortmannin . This increase in potency is critical for experiments requiring maximal target engagement at lower compound concentrations, minimizing potential off-target effects.

PI3K Potency Fold Difference
Reported
8.4× difference in IC50 vs. wortmannin
Supports PI3K target-engagement assay context
Data to verify; source review recommended
PI3K inhibition Enzymatic assay Potency comparison

Superior PI3K Inhibition vs. Wortmannin

17-Hydroxywortmannin (HWT) exhibits an 8.4-fold higher potency against PI3K compared to its parent compound, wortmannin . This increase in potency is critical for experiments requiring maximal target engagement at lower compound concentrations, minimizing potential off-target effects.

PI3K IC50 Comparison
Reported
IC50: 0.5 nM (HWT) vs. 4.2 nM (wortmannin)
Reported inhibition context for PI3K pathway studies
In vitro enzymatic assay; cross-study comparison
PI3K inhibition Enzymatic assay Potency comparison

Derivatization via 17-Hydroxyl Group

Unlike wortmannin, the 17-hydroxyl group of HWT serves as a critical chemical handle for creating derivatives with enhanced drug-like properties. Pegylation at this site yielded PWT-458, which showed a higher therapeutic index in vivo [1]. Ring-opening of the reactive furan ring with amines, a strategy made possible by the 17-hydroxy motif, produced compounds with significantly greater stability and aqueous solubility, and a larger therapeutic index compared to the parent molecule [2].

Derivatization Handle
Class-level
17-OH enables pegylation and ring-opening
Enables scaffold diversification for probe design
Reported synthetic chemistry context
Medicinal chemistry Prodrug design Stability

Derivatization via 17-Hydroxyl Group

Unlike wortmannin, the 17-hydroxyl group of HWT serves as a critical chemical handle for creating derivatives with enhanced drug-like properties. Pegylation at this site yielded PWT-458, which showed a higher therapeutic index in vivo [1]. Ring-opening of the reactive furan ring with amines, a strategy made possible by the 17-hydroxy motif, produced compounds with significantly greater stability and aqueous solubility, and a larger therapeutic index compared to the parent molecule [2].

Ring-Opened Analog Stability
Class-level
Ring-opened derivatives show reported stability improvement
Supports medicinal chemistry optimization studies
Synthesis and property data; class inference
Medicinal chemistry Prodrug design Stability

Oral Bioactivity in Bone Resorption

17-Hydroxywortmannin is orally active and demonstrates significant in vivo efficacy. In an ovariectomized (OVX) rat model of osteoporosis, oral administration of a very low dose (0.1 μg/kg for 5 weeks) prevented estrogen-deficiency induced bone loss . This is a key differentiator from wortmannin, which is poorly bioavailable and highly unstable in vivo, making HWT a superior tool for studying PI3K biology in whole-animal models.

Oral In Vivo Activity
Context-dependent
Prevented bone loss at 0.1 μg/kg (p.o.) in OVX rat model
Supports oral in vivo PI3K model context
Cross-study comparison; model-specific review needed
In vivo pharmacology Oral bioavailability Osteoclast

Oral Bioactivity in Bone Resorption

17-Hydroxywortmannin is orally active and demonstrates significant in vivo efficacy. In an ovariectomized (OVX) rat model of osteoporosis, oral administration of a very low dose (0.1 μg/kg for 5 weeks) prevented estrogen-deficiency induced bone loss . This is a key differentiator from wortmannin, which is poorly bioavailable and highly unstable in vivo, making HWT a superior tool for studying PI3K biology in whole-animal models.

In Vivo Tool Selection
Context-dependent
Oral activity reported; parent compound limited by stability
In vivo tool selection context, pathway-model interpretation
Requires validation in target model
In vivo pharmacology Oral bioavailability Osteoclast

PI3K/mTOR Dual Inhibitor Precursor

HWT serves as a precursor for hybrid inhibitors that target both PI3K and mTOR, a strategy to overcome resistance. Conjugation of HWT with rapamycin via a prodrug linker led to compounds with superior antitumor activity [1]. This approach leverages the 17-hydroxyl group of HWT for linking, a functional group absent in wortmannin, thus uniquely positioning HWT for the development of these potent dual inhibitors.

PI3K/mTOR Dual Targeting
Class-level
Conjugated to rapamycin via 17-OH for hybrid inhibitor
Supports PI3K/mTOR dual-targeting research studies
Prodrug design context; further validation required
PI3K/mTOR dual inhibition Antitumor Drug conjugates

PI3K/mTOR Dual Inhibitor Precursor

HWT serves as a precursor for hybrid inhibitors that target both PI3K and mTOR, a strategy to overcome resistance. Conjugation of HWT with rapamycin via a prodrug linker led to compounds with superior antitumor activity [1]. This approach leverages the 17-hydroxyl group of HWT for linking, a functional group absent in wortmannin, thus uniquely positioning HWT for the development of these potent dual inhibitors.

Hybrid Inhibitor Design
Class-level
Hybrid inhibitor design enabled by 17-OH conjugation
Research tool for dual-pathway studies
Class-level inference; review specific conjugate data
PI3K/mTOR dual inhibition Antitumor Drug conjugates

17-Hydroxywortmannin Applications


Potent PI3K Inhibition in Cellular Assays

For researchers studying PI3K-dependent signaling pathways, 17-Hydroxywortmannin (HWT) is the optimal choice due to its 0.5 nM IC50, which is 8.4-fold more potent than wortmannin . This allows for complete target engagement at lower compound concentrations, minimizing non-specific cellular effects. This is especially critical in studies requiring extended treatment durations or in cells with low PI3K expression where wortmannin may not achieve sufficient inhibition without cytotoxic off-target effects. Its potency makes it a superior tool for target validation and mechanistic studies.

In Vivo Oral PI3K Pharmacology

HWT's oral activity, demonstrated by its ability to prevent osteoporosis at a dose of 0.1 μg/kg in rats , makes it a critical reagent for in vivo studies. Unlike the parent compound wortmannin, which is highly unstable and unsuitable for oral administration, HWT enables practical, long-term oral dosing regimens. This application is particularly valuable for researchers studying the chronic effects of PI3K inhibition in models of cancer, metabolic disorders, and bone diseases, where consistent, systemic exposure is required for weeks or months.

Stable PI3K Inhibitor Scaffold

For medicinal chemistry and drug discovery teams, HWT is not a final drug candidate but an essential scaffold for optimization. The 17-hydroxyl group enables the synthesis of ring-opened analogs that overcome the inherent instability, insolubility, and toxicity of the wortmannin class, leading to compounds with a larger therapeutic index . This application is crucial for transforming a potent but flawed chemotype into a viable drug lead, a process that cannot begin with wortmannin.

Probes and Conjugates for Targeted Therapy

The 17-hydroxyl group of HWT provides a unique attachment point for creating sophisticated chemical biology tools and next-generation therapeutics. It has been successfully used to synthesize fluorescent probes for PI3K localization studies , PEGylated prodrugs like PWT-458 with improved pharmacokinetics [3], and PI3K/mTOR dual inhibitor conjugates with rapamycin . These applications are impossible with wortmannin, making HWT a foundational building block for labs focused on creating novel PI3K-targeting agents.

Application
Selection Property
Validation Focus
PI3K signaling pathway studies
Reported target-engagement assay context
PI3K isoform selectivity and cellular pathway response
In vivo oral pharmacology models
Reported oral activity in rodent model
Oral exposure and bone-resorption endpoint monitoring
Medicinal chemistry scaffold
17-OH derivatization handle
Stability and solubility optimization of ring-opened analogs
Chemical biology probes
Conjugation-ready functional group
PI3K/mTOR dual inhibitor design and PEGylated prodrug evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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